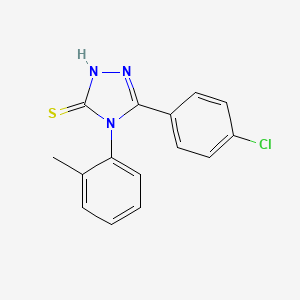

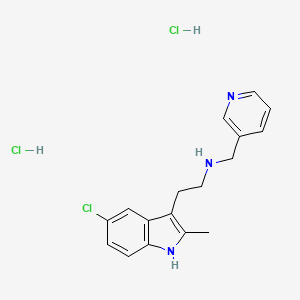

5-(4-chlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-(4-chlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol” is a chemical compound that belongs to the class of triazoles. Triazoles are a group of five-membered ring compounds containing three nitrogen atoms . This compound is not widely studied, and there is limited information available about it .

Synthesis Analysis

The synthesis of similar triazole compounds involves the reaction of the appropriate phenyl derivatives . The structures of the synthesized compounds are usually verified using techniques such as elemental microanalysis, FTIR, and 1H NMR .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffraction and other techniques . These techniques provide information about the orientation of the phenyl rings and other structural details .Chemical Reactions Analysis

The chemical reactions involving similar triazole compounds have been studied, particularly their antileishmanial and antimalarial activities . These studies involve evaluating the compounds against clinical isolates of Leishmania and Plasmodium .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the density, boiling point, vapor pressure, and other properties have been reported .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has demonstrated that derivatives of 5-(4-chlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol exhibit significant antimicrobial properties. Compounds synthesized from this chemical structure have been shown to inhibit bacterial and fungal growth effectively. This is attributed to the unique molecular framework of the triazole-thiol derivatives, which interacts with microbial cell components, leading to the inhibition of growth (Purohit et al., 2011). Similarly, another study highlighted the synthesis of novel derivatives that showed promising antibacterial activity against a range of Gram-positive and Gram-negative bacterial strains, underscoring the potential of these compounds in developing new antimicrobial agents (Plech et al., 2011).

Enzyme Inhibition

Some studies have focused on the enzyme inhibition capabilities of 5-(4-chlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol derivatives, particularly against enzymes like lipase and α-glucosidase. These enzymes are involved in critical metabolic pathways, and their inhibition can be exploited in the treatment of diseases such as obesity and diabetes. For instance, derivatives synthesized for enzyme inhibition studies showed significant anti-lipase and anti-α-glucosidase activities, suggesting their utility in therapeutic applications targeting metabolic disorders (Bekircan et al., 2015).

Antioxidant Properties

The structural motif of 5-(4-chlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol has also been linked to antioxidant properties. Antioxidants are crucial for protecting biological systems against oxidative stress, and compounds with these properties are sought after for their potential health benefits and in the development of protective agents against oxidative damage. Research into the crystal and molecular structures of certain derivatives has shed light on their ability to function as antioxidants, providing a foundation for further exploration in this area (Karayel et al., 2015).

Corrosion Inhibition

Additionally, the chemical structure of this compound has been investigated for its role in corrosion inhibition. The presence of the triazole ring and thiol group in the molecule has been shown to enhance the protection of metals against corrosion, particularly in acidic media. This application is crucial in industrial settings where metal preservation is important. For example, a study on the inhibition efficiency of similar compounds on zinc corrosion highlighted the potential of these molecules as effective corrosion inhibitors in acidic environments, supported by quantum chemical calculations (Gece & Bilgiç, 2012).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3S/c1-10-4-2-3-5-13(10)19-14(17-18-15(19)20)11-6-8-12(16)9-7-11/h2-9H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKPIQEVEGSJCPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NNC2=S)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-chlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2814067.png)

![ethyl 6-methyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2814071.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-methoxybenzo[d]thiazol-2-amine](/img/structure/B2814073.png)

![2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2814074.png)

![N-[(4-methylphenyl)methyl]-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2814076.png)

![1-(5-chloro-2-methylphenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2814082.png)

![5-(2-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2814087.png)

![1-[3-(3-Fluorophenyl)propyl]piperazine dihydrochloride](/img/structure/B2814089.png)